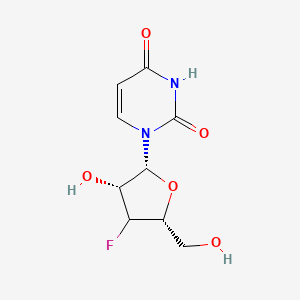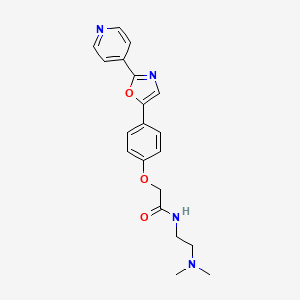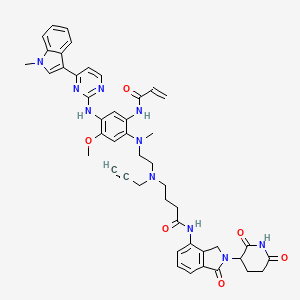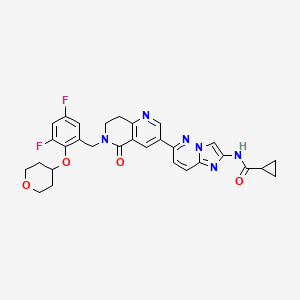
20S Proteasome-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
20S Proteasome-IN-3 is a small molecule inhibitor that targets the 20S core particle of the proteasome. The proteasome is a complex multi-catalytic protease machinery responsible for the degradation of intracellular proteins, playing a crucial role in maintaining cellular homeostasis. Dysregulation of proteasome activity is implicated in various diseases, including cancer and neurodegenerative disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 20S Proteasome-IN-3 involves multiple steps, including the formation of key intermediates through specific organic reactions. The exact synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques such as palladium-catalyzed coupling reactions, amidation, and selective reduction processes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis in specialized reactors. The process includes stringent purification steps such as crystallization and chromatography to ensure high purity and yield. The production is carried out under Good Manufacturing Practices (GMP) to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions: 20S Proteasome-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
20S Proteasome-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study proteasome function and regulation.
Biology: Employed in research to understand protein degradation pathways and cellular homeostasis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of proteasome inhibitors for pharmaceutical applications .
Wirkmechanismus
20S Proteasome-IN-3 exerts its effects by binding to the active sites of the 20S core particle of the proteasome, inhibiting its proteolytic activity. This inhibition prevents the degradation of ubiquitinated proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The molecular targets include the β-type subunits of the proteasome, and the pathways involved are primarily related to protein degradation and cellular stress responses .
Vergleich Mit ähnlichen Verbindungen
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma.
Carfilzomib: Another proteasome inhibitor with a similar mechanism of action.
Ixazomib: An oral proteasome inhibitor used in cancer therapy.
Comparison: 20S Proteasome-IN-3 is unique in its specific targeting of the 20S core particle, whereas other inhibitors like Bortezomib and Carfilzomib target both the 20S core and the 19S regulatory particle. This specificity may offer advantages in terms of reduced side effects and improved efficacy in certain therapeutic contexts .
Eigenschaften
Molekularformel |
C34H43N3O8 |
|---|---|
Molekulargewicht |
621.7 g/mol |
IUPAC-Name |
tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-(furan-2-yl)-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-methoxyphenyl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C34H43N3O8/c1-21(2)18-26(30(39)29-8-7-17-44-29)35-31(40)27(19-22-9-13-24(38)14-10-22)36-32(41)28(37-33(42)45-34(3,4)5)20-23-11-15-25(43-6)16-12-23/h7-17,21,26-28,38H,18-20H2,1-6H3,(H,35,40)(H,36,41)(H,37,42)/t26-,27-,28-/m0/s1 |
InChI-Schlüssel |
PIHVFDCGCIKOJQ-KCHLEUMXSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)C1=CC=CO1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)CC(C(=O)C1=CC=CO1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)OC)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-O-[(E)-3,4-Dimethoxycinnamoyl]-catalpol](/img/structure/B12407983.png)



![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)




![(3S)-N-[[(1S)-1,2,3,4-Tetrahydro-1-naphthalenyl]methyl]-1-azabicyclo[2.2.2]octan-3-amine-d3](/img/structure/B12408026.png)

![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

![1-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12408052.png)
